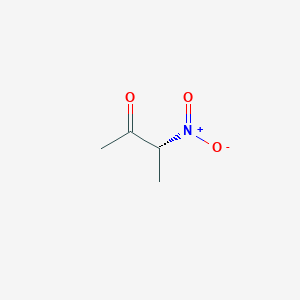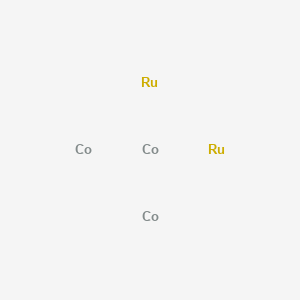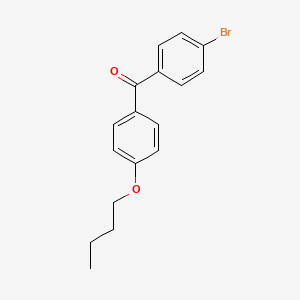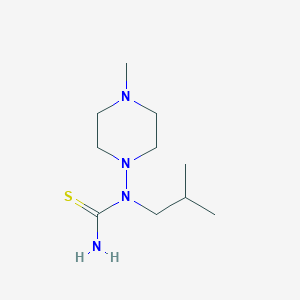![molecular formula C62H37N B14223783 3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole CAS No. 821785-16-4](/img/structure/B14223783.png)
3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole is a complex organic compound known for its unique structural properties. It is primarily used in advanced materials science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of spirobi[fluorene] is coupled with a halogenated carbazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere of nitrogen or argon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives .
科学的研究の応用
3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is a key material in the development of OLEDs, OPV devices, and organic field-effect transistors (OFETs)
作用機序
The mechanism of action of 3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole in electronic devices involves its ability to transport electrons efficiently. Its unique molecular structure allows for effective charge separation and transport, which is crucial for the performance of OLEDs and OPV devices . The compound interacts with various molecular targets and pathways, facilitating the injection and transport of electrons from the cathode to the emissive layer in OLEDs .
類似化合物との比較
Similar Compounds
- 2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine
- 3CzClIPN
- TCzTrz
- BPy-TP2
- Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III)
- TPBi
- 4CzIPN
- Tris[2-phenylpyridinato-C2,N]iridium(III)
- 3DPAFIPN
Uniqueness
Compared to these similar compounds, 3,6-Di(9,9’-spirobi[fluoren]-2-yl)-9H-carbazole stands out due to its unique spirobi[fluorene] and carbazole structure, which provides superior electron transport properties and stability. This makes it particularly valuable in the development of high-performance OLEDs and OPV devices .
特性
CAS番号 |
821785-16-4 |
|---|---|
分子式 |
C62H37N |
分子量 |
796.0 g/mol |
IUPAC名 |
3,6-bis(9,9'-spirobi[fluorene]-2-yl)-9H-carbazole |
InChI |
InChI=1S/C62H37N/c1-7-19-51-41(13-1)42-14-2-8-20-52(42)61(51)55-23-11-5-17-45(55)47-29-25-39(35-57(47)61)37-27-31-59-49(33-37)50-34-38(28-32-60(50)63-59)40-26-30-48-46-18-6-12-24-56(46)62(58(48)36-40)53-21-9-3-15-43(53)44-16-4-10-22-54(44)62/h1-36,63H |
InChIキー |
FMGZFJUVSLTUSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)NC9=C8C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)
![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14223746.png)
![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)

![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)

